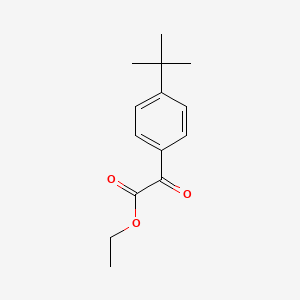

Ethyl 4-tert-butylbenzoylformate

描述

Synthesis Analysis

The synthesis of compounds with tert-butyl groups is described in several papers. For instance, a novel compound with antioxidant activity was synthesized using a simple and eco-friendly method, characterized by physical and spectral data . Another paper discusses the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . Additionally, the synthesis of ethyl tert-butyl ether (ETBE) is described as an acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol . These methods provide insight into the potential synthesis routes that could be applied to Ethyl 4-tert-butylbenzoylformate.

Molecular Structure Analysis

X-ray crystallographic analysis is used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a synthesized compound was stabilized by intramolecular hydrogen bonds . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of Ethyl 4-tert-butylbenzoylformate.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 4-tert-butylbenzoylformate, but they do discuss the reactivity of similar compounds. For instance, the nucleophilic character of phenylmethoxide ligands in titanium complexes is mentioned, which could suggest potential reactivity for Ethyl 4-tert-butylbenzoylformate in the presence of strong Lewis acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic methods such as FTIR, NMR, and HRMS . The antioxidant activity of a synthesized compound is evaluated using DPPH and nitric oxide free radical scavenging assays . These methods could be applied to determine the properties of Ethyl 4-tert-butylbenzoylformate, such as its stability, reactivity, and potential applications.

科学研究应用

Synthesis and Magnetism of Tetranuclear and Pentanuclear Compounds

Ethyl 4-tert-butylbenzoylformate's applications in scientific research include the synthesis of complex tetranuclear and pentanuclear compounds involving rare-earth metals. For instance, the Schiff-base proligand prepared from 4-tert-butyl-2,6-diformylphenol has been utilized to synthesize compounds with varying arrangements of metal atoms and nuclearities. These compounds demonstrate interesting magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, and show potential as single-molecule magnets under an applied dc field (Yadav et al., 2015).

Thermal Hazard Analysis

In the field of chemical safety, Ethyl 4-tert-butylbenzoylformate related studies have focused on thermal hazard analysis. Research conducted on tert-butyl peroxybenzoate (TBPB), which shares structural similarities, provides insights into the thermal hazard properties of chemical compounds used in the petrifaction industry. This research has developed green thermal analysis methods to prevent pollution and reduce energy consumption by thermal decomposition, emphasizing the importance of understanding the thermal hazard properties of similar compounds (Lin et al., 2012).

Organic Semiconductors and Molecular Conductors

The introduction of bulky substituents like tert-butyl into organic compounds has been explored to control the solid-state structures and charge mobility in organic semiconductors. Such strategies, applied to compounds related to Ethyl 4-tert-butylbenzoylformate, have led to the synthesis of novel single-component molecular conductors. These conductors exhibit unique electronic structures and conductive properties, demonstrating the potential of bulky substituents in designing new materials for electronic applications (Filatre-Furcate et al., 2016).

Environmental and Health Impact Studies

While specific studies on Ethyl 4-tert-butylbenzoylformate are limited, research on structurally related compounds like parabens has raised awareness of the environmental and health impacts of chemical preservatives. These studies have investigated the metabolism, occurrence, and effects of parabens, highlighting the significance of understanding the behavior and impact of similar chemical compounds in environmental and health contexts (Haman et al., 2015).

安全和危害

属性

IUPAC Name |

ethyl 2-(4-tert-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDPLASXAHWKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371318 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-tert-butylbenzoylformate | |

CAS RN |

80120-36-1 | |

| Record name | Ethyl (4-tert-butylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80120-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。